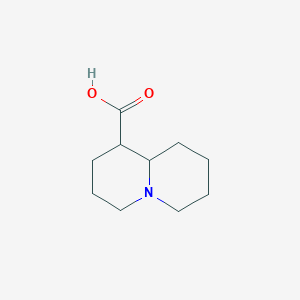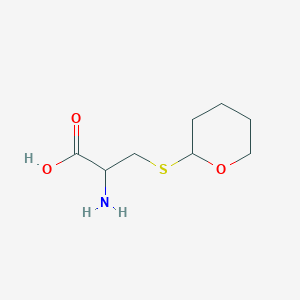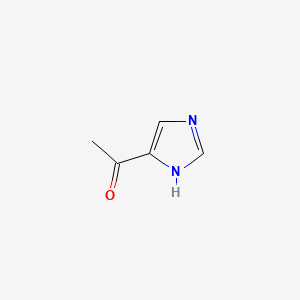
4-乙酰咪唑
描述
4-Acetylimidazole, also known as 1-(1H-imidazol-4-yl)ethanone, is a heterocyclic organic compound with the molecular formula C5H6N2O. It is a derivative of imidazole, featuring an acetyl group attached to the fourth position of the imidazole ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .
科学研究应用
4-Acetylimidazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It plays a role in the study of enzyme mechanisms and protein modifications.
Medicine: Research has explored its potential as a building block for drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals
作用机制
Target of Action
4-Acetylimidazole is a unique electrophile that exhibits moderate reactivity . It is known to play crucial roles in the activation process of some proteins and enzymes . The primary targets of 4-Acetylimidazole are proteins and enzymes, where it acts as an acetylating agent .
Mode of Action
The mode of action of 4-Acetylimidazole involves the transfer of an acetyl group to the amino and/or hydroxyl groups of corresponding substrates . This acetylation process is crucial for the activation of certain proteins and enzymes . For instance, it is proposed that the histidine at position 1106 attacks an internal thioester to form an acylimidazole intermediate for the activation of human complement component C4B .
Biochemical Pathways
The biochemical pathways affected by 4-Acetylimidazole are primarily related to protein and enzyme activation . The acetylation process modifies the proteins and enzymes, enabling them to perform their functions more effectively.
Pharmacokinetics
It is known that 4-acetylimidazole exhibits high solubility in aqueous media , which could potentially influence its bioavailability and pharmacokinetic behavior.
Result of Action
The result of 4-Acetylimidazole’s action is the activation of certain proteins and enzymes, which is achieved through the process of acetylation . This modification allows these proteins and enzymes to carry out their functions more effectively. For example, the activation of human complement component C4B is facilitated by the formation of an acylimidazole intermediate .
Action Environment
The action of 4-Acetylimidazole is influenced by various environmental factors. Its high solubility in aqueous media suggests that it can function effectively in biological environments.
生化分析
Biochemical Properties
4-Acetylimidazole plays a role in biochemical reactions, particularly in the activation process of some proteins and enzymes . It interacts with proteins such as histidine and enzymes like acyltransferase HlyC . The nature of these interactions involves the formation of an acylimidazole intermediate, which is crucial for the activation of these biomolecules .
Cellular Effects
The effects of 4-Acetylimidazole on cells are primarily related to its influence on protein function. It has been reported to modulate the activity of succinate dehydrogenase, a key enzyme in cellular metabolism . This modulation can impact various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of 4-Acetylimidazole involves its interaction with biomolecules at the molecular level. It forms an acylimidazole intermediate, which can exert effects such as enzyme inhibition or activation, and changes in gene expression . This intermediate is formed when a histidine residue attacks an internal thioester, leading to the release of a thiol that catalyzes the transfer of the acyl group to amino and/or hydroxyl groups of corresponding substrates .
Temporal Effects in Laboratory Settings
It is known that N-acyl imidazoles, a group to which 4-Acetylimidazole belongs, exhibit moderate reactivity and relatively long half-life
Metabolic Pathways
4-Acetylimidazole is involved in the activation process of some proteins and enzymes, suggesting its involvement in metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions: 4-Acetylimidazole can be synthesized through several methods. One common approach involves the reaction of imidazole with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding 4-acetylimidazole as the primary product .
Industrial Production Methods: In industrial settings, the production of 4-acetylimidazole often involves the use of more efficient and scalable methods. For instance, the reaction of imidazole with acetic anhydride in the presence of a catalyst can be employed to achieve higher yields and purity. This method is advantageous due to its simplicity and cost-effectiveness .
化学反应分析
Types of Reactions: 4-Acetylimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-4-carboxylic acid, while reduction can produce 4-(1H-imidazol-4-yl)ethanol .
相似化合物的比较
- N-Acetylimidazole
- N-Acetylbenzimidazole
- N-Acetyl-N’-methylbenzimidazolium acetate
Comparison: 4-Acetylimidazole is unique due to its specific acetylation at the fourth position of the imidazole ring, which imparts distinct reactivity and properties compared to other acetylated imidazole derivatives. For example, N-acetylimidazole has the acetyl group at the nitrogen position, leading to different chemical behavior and applications .
属性
IUPAC Name |
1-(1H-imidazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4(8)5-2-6-3-7-5/h2-3H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFOJIVMBHBZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340547 | |
| Record name | 4-Acetylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61985-25-9 | |
| Record name | 4-Acetylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-imidazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different ways to synthesize 4-acetylimidazole?
A1: One method involves the isomerization of 1-acetylimidazole under flash-vacuum pyrolysis. This technique, studied using mass and ion kinetic energy spectrometry, leads to the formation of both 2- and 4-acetylimidazole. [] Another approach utilizes 2-bromoacetoacetaldehyde in a novel synthesis of 2-substituted-4-acetylimidazoles. [] These methods highlight the versatility in synthesizing this compound, offering potential for further derivatization and exploration of its properties.
Q2: Has 4-acetylimidazole shown any promise in biological applications?
A2: Research suggests that 4-acetylimidazole analogs, specifically those derived from 2-nitro-4(5)-acetyl-5(4)-methylimidazole, could be potential radiosensitizers. [] Studies on Chinese hamster cells (V-79) showed that a 3-methoxy-2-propanol derivative of 2-nitro-4-acetylimidazole demonstrated superior radiosensitizing activity compared to misonidazole in vitro. [] This finding opens avenues for exploring its use in cancer treatment, enhancing the efficacy of radiotherapy on hypoxic tumor cells.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



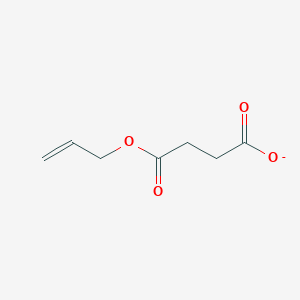
acetate](/img/structure/B1332300.png)
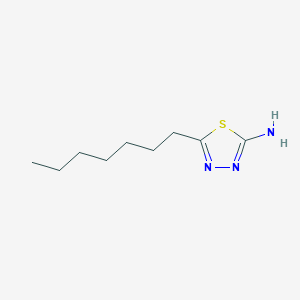
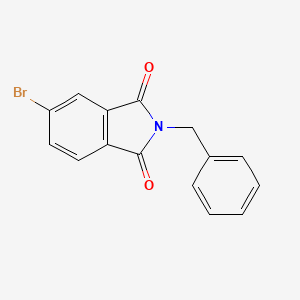
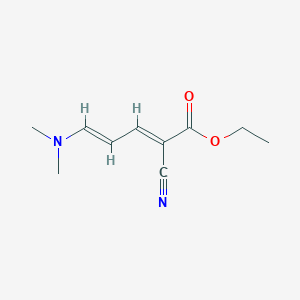
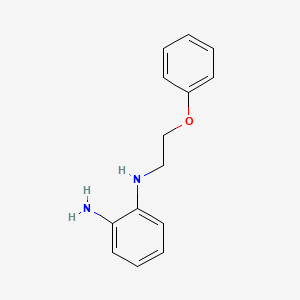
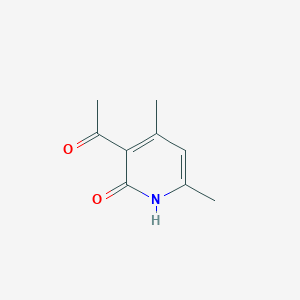
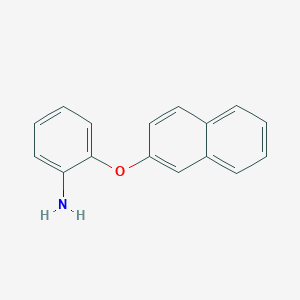

![3-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1332330.png)
![4-(tert-butyl)-N'-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}benzenecarbohydrazide](/img/structure/B1332342.png)
